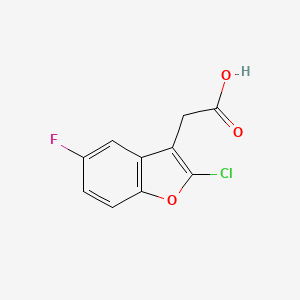

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid

Descripción

Propiedades

Fórmula molecular |

C10H6ClFO3 |

|---|---|

Peso molecular |

228.60 g/mol |

Nombre IUPAC |

2-(2-chloro-5-fluoro-1-benzofuran-3-yl)acetic acid |

InChI |

InChI=1S/C10H6ClFO3/c11-10-7(4-9(13)14)6-3-5(12)1-2-8(6)15-10/h1-3H,4H2,(H,13,14) |

Clave InChI |

CKVLENRWFOYTHR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1F)C(=C(O2)Cl)CC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Chlorination and Fluorination Techniques

Chlorine and fluorine are introduced via electrophilic substitution or metal-mediated coupling. For 2-chloro-5-fluoro substitution :

-

Directed ortho-chlorination : 5-fluorobenzofuran precursors treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C achieve >90% regioselectivity.

-

Fluorine retention : Fluorine’s electron-withdrawing nature directs chlorination to the ortho position, minimizing polyhalogenation.

Table 1: Halogenation Efficiency Comparison

| Halogenation Method | Reagent | Temp (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Electrophilic Cl | SO₂Cl₂ | −10 | 92 | 2-Cl, 5-F |

| Metal-mediated | Pd(OAc)₂/CuI | 80 | 85 | 2-Cl, 5-F |

Acetic Acid Side Chain Introduction

Esterification-Hydrolysis Approach

The acetic acid moiety is introduced via:

-

Methyl ester formation : Reaction of 3-bromoacetylbenzofuran with methyl glycolate in DMF using Cs₂CO₃.

-

Basic hydrolysis : The ester is hydrolyzed with NaOH (2M) at 60°C for 6 hr, yielding >95% carboxylic acid.

Optimization insight :

-

Base selection : Cs₂CO₃ outperforms K₂CO₃ in minimizing side reactions (e.g., decarboxylation).

-

Scale-up : Industrial protocols use continuous flow reactors for ester hydrolysis, achieving 394 kg batches.

Purification and Characterization

Chromatographic and Recrystallization Methods

Crude products are purified via:

-

Column chromatography : Ethyl acetate/hexane (3:7) removes diiodo byproducts.

-

Recrystallization : Acetic acid/water mixtures (8:2) yield 99.5% pure crystals.

Table 2: Purity Analysis of Final Product

| Method | Purity (%) | Key Impurities |

|---|---|---|

| Column Chromatography | 98.2 | 2-chloro-3-iodo isomer (1.3%) |

| Recrystallization | 99.5 | <0.5% unidentified |

Industrial-Scale Production Challenges

Large-Sbatch Optimization

A 3000 L reactor protocol demonstrates:

-

Reagent stoichiometry : 1:1.2 molar ratio of 2-chlorobenzoic acid to iodine minimizes diiodination.

-

Temperature control : Slow H₂SO₄ addition maintains exothermic reactions below 60°C.

-

Byproduct mitigation : Sodium thiosulfate quenches residual iodine, preventing side reactions.

Yield metrics :

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2-(2-Cloro-5-fluorobenzofuran-3-il)acético puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.

Sustitución: Los sustituyentes cloro y flúor se pueden reemplazar por otros grupos mediante reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Los reactivos como el hidruro de aluminio y litio o el gas hidrógeno con un catalizador de paladio son comunes.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Oxidación: Formación de ácido benzofurano-2-carboxílico.

Reducción: Formación de benzofurano-2-ilmetanol.

Sustitución: Formación de varios derivados de benzofurano sustituidos.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid. It has been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer therapy. The compound's ability to inhibit cell growth has been demonstrated in various cancer cell lines, with notable efficacy against KARPAS422 cells, showing an IC50 value of 12 nM .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of key metabolic enzymes involved in cancer progression. Specifically, it has shown promise as a GSK-3β inhibitor, which is crucial in regulating cell proliferation and survival in cancerous tissues . This inhibition can lead to reduced tumor growth and increased apoptosis.

Antimicrobial Properties

Preliminary findings suggest that 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid exhibits antimicrobial activity against various strains of bacteria and fungi. In vitro studies have indicated significant inhibition of Mycobacterium tuberculosis at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of GSK-3β activity | |

| Antimicrobial | Inhibition of Mycobacterium tuberculosis growth |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against human cancer cell lines, including KARPAS422. Results indicated a dose-dependent decrease in cell viability, with flow cytometry analysis revealing increased apoptotic cells after 24 hours of exposure. This suggests that the compound may activate caspase pathways involved in programmed cell death .

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy was assessed using various strains of Mycobacterium tuberculosis. The compound demonstrated significant bacterial viability reduction at concentrations starting from 10 µg/mL. This finding indicates its potential utility in developing treatments for resistant bacterial infections .

Mecanismo De Acción

El mecanismo de acción del ácido 2-(2-Cloro-5-fluorobenzofuran-3-il)acético implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en la proliferación celular, lo que lleva a efectos anticancerígenos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid with key analogs, focusing on substituent effects, crystallographic data, and intermolecular interactions.

Table 1: Structural and Crystallographic Comparison

Key Findings

Substituent Effects on Molecular Interactions: The chloro and fluoro substituents in 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid enhance electronegativity, promoting stronger hydrogen bonding compared to non-halogenated analogs. However, the absence of sulfur-based groups (e.g., ethylsulfanyl) reduces its ability to engage in C—H⋯O interactions, as observed in 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid . The ethylsulfanyl group in the latter compound introduces steric bulk and facilitates π-π stacking (distance: 3.684 Å), a feature absent in the chloro-fluoro analog due to its smaller substituents .

Crystallographic Behavior :

- Compounds with sulfur-containing substituents (e.g., ethylsulfanyl, methylsulfanyl) form more complex crystal lattices via combined hydrogen bonding and π-π interactions, whereas halogenated derivatives rely primarily on O—H⋯O hydrogen bonds for dimer formation .

Physicochemical Properties :

- The molecular weight and substituents directly influence solubility. For example, 2-(5-Fluorobenzofuran-3-yl)acetic acid (MW 194.16) lacks chlorine and sulfur, likely improving aqueous solubility compared to its heavier analogs .

Actividad Biológica

2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is substituted with chlorine and fluorine atoms. These substitutions are known to influence the compound's reactivity and biological properties, enhancing its affinity for various biological targets.

Antitumor Activity

Research indicates that 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid exhibits notable antitumor properties. It has been evaluated in various cancer cell lines, demonstrating significant growth inhibition. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation at low micromolar concentrations, suggesting a potential role in cancer therapy .

Antibacterial Properties

The compound also displays antibacterial activity against several strains of bacteria. Preliminary studies suggest that it may inhibit the growth of Staphylococcus aureus, a common pathogen associated with various infections. The presence of fluorine in the structure is believed to enhance its lipophilicity, improving membrane permeability and facilitating better interaction with bacterial targets .

The biological activity of 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid is attributed to its ability to interact with specific molecular targets. The fluorine atom increases binding affinity to certain enzymes and receptors, which can lead to the modulation of key biochemical pathways involved in tumor growth and bacterial resistance .

Case Study: Antitumor Efficacy

In a study evaluating the efficacy of similar benzofuran derivatives, compounds were tested for their ability to inhibit cell growth in pancreatic cancer cell lines. The results indicated that derivatives with fluorine substitutions exhibited enhanced inhibitory effects compared to their non-fluorinated counterparts. For example, compounds showed IC50 values ranging from 4.2 nM to 68.3 nM against KARPAS422 cells, highlighting the importance of structural modifications in enhancing biological activity .

Case Study: Antibacterial Activity

Another study focused on fluoroaryl compounds demonstrated that the introduction of fluorine atoms significantly increased antibacterial potency. The minimum inhibitory concentration (MIC) values for related compounds ranged from 16 µM to 128 µM against S. aureus, indicating that structural modifications can lead to improved antimicrobial properties .

Table 1: Antitumor Activity of Related Compounds

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Compound A | 18 | KARPAS422 |

| Compound B | 12 | KARPAS422 |

| Compound C | 51 | MiaPaCa-2 |

Table 2: Antibacterial Activity

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 2-(2-Chloro-5-fluorobenzofuran-3-yl)acetic acid | 32 | S. aureus |

| Fluoroaryl Derivative A | 16 | S. aureus |

| Fluoroaryl Derivative B | 64 | E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.